molecular formula C8H10ClF3N2 B1410605 (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1956437-55-0

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No. B1410605
M. Wt: 226.62 g/mol
InChI Key: VZQRQAYJADKYOZ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride, has been reported . The molecular formula is C8H9Cl2F3N2 and the molecular weight is 261.0716696 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride has a molecular weight of 261.0716696 .

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

  • DNA Binding and Nuclease Activity : Copper(II) complexes of ligands related to (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been synthesized and shown to bind strongly to DNA, causing minor structural changes and demonstrating DNA cleavage activities. These complexes also exhibit low toxicity towards different cancer cell lines (Kumar et al., 2012).

Antitumor Activity

  • Antitumor Activity of Related Compounds : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been synthesized and studied for their antitumor activity. One compound in particular showed promising potency against a panel of cancer cell lines (Maftei et al., 2016).

Catalysis and Polymerization

  • Catalysis in Transfer Hydrogenation of Ketones : Chiral (pyridyl)imine Fe(II) complexes, closely related to (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, have been synthesized and shown to be effective catalysts in the asymmetric transfer hydrogenation of ketones, albeit with low enantioselectivity (Kumah et al., 2020).

Drug Intermediate Synthesis

  • Key Intermediate in Drug Synthesis : Efficient synthesis methods have been developed for (R)-1-(naphthalen-1-yl)ethanamine hydrochloride, a closely related compound, which serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Cadmium(II) Schiff base complexes, involving ligands related to (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, have demonstrated properties of corrosion inhibition on mild steel, suggesting their potential application in materials engineering (Das et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 2-(Trifluoromethyl)pyridine has hazard statements H226 - H315 - H319 - H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRQAYJADKYOZ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

CAS RN

2061996-68-5
Record name 2-Pyridinemethanamine, α-methyl-5-(trifluoromethyl)-, hydrochloride (1:2), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Reactant of Route 3
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Reactant of Route 4
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Reactant of Route 5
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Reactant of Route 6
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.